1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Overview
Description
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular weight of 206.67 . It is also known as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
The synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds . The process involves the use of a reaction medium such as dimethylformamide, diethylether, pyridine, and the like from about room temperature to about 100° C. using an excess of a halogenating agent .Molecular Structure Analysis
The InChI code for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is1S/C8H14N2O2.ClH/c11-7-5-12-8 (6-10-7)1-3-9-4-2-8;/h9H,1-6H2, (H,10,11);1H
. This indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a white to yellow solid . Its molecular weight is 206.67 .Scientific Research Applications
Antihypertensive Applications
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one compounds have been studied for their antihypertensive properties. For instance, a series of 9-substituted derivatives were prepared and evaluated in spontaneously hypertensive rats. The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one showed potent antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treatment of Chronic Kidney Diseases
Another application is in treating chronic kidney diseases. Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane were identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds, particularly compound 19, exhibited excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).
CCR5 Antagonists for Viral Infections
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives have also been explored as CCR5 antagonists, useful in treating viral infections. The replacement of the cyclic carbamate in previously known templates led to the discovery of novel CCR5 antagonists with significant antiviral potency and selectivity. One such compound demonstrated an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Treatment
In the field of pain management, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds, like 15au and EST73502,showed balanced dual profiles with potent analgesic activity and were found to be effective in treating pain with reduced adverse effects compared to traditional opioids (García et al., 2019); (García et al., 2020).
CCR8 Antagonists for Respiratory Diseases
3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, showing potential in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. These compounds were found to be particularly useful in treating chemokine-mediated diseases (Norman, 2007).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives. For example, studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives have provided insights into the chemistry of these compounds (Rahman et al., 2013). Additionally, research on the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has expanded the understanding of the chemical reactions and properties of these compounds (Ahmed et al., 2012).
Future Directions
The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .
properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
CAS RN |
84243-25-4 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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